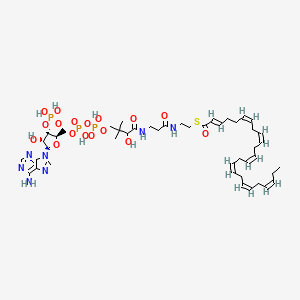

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C45H68N7O17P3S |

|---|---|

Molekulargewicht |

1104.0 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-2,6,9,12,15,18,21-heptaenethioate |

InChI |

InChI=1S/C45H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4,7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1 |

InChI-Schlüssel |

NVOWZIBKQIWTDG-KQZZOKBYSA-N |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA: Elucidating its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While direct research on this specific molecule is limited, its structure suggests a critical role in specialized cellular functions, particularly within the retina and other neural tissues. This technical guide synthesizes current knowledge on VLC-PUFAs to infer the biological functions, biosynthetic pathways, and metabolic fate of this complex lipid molecule. We provide an overview of its presumed importance in maintaining membrane integrity and cellular signaling, along with detailed experimental protocols for its study and potential therapeutic applications.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, defined as having a carbon chain of 24 or more carbons.[1] These molecules are not typically obtained from dietary sources and must be synthesized endogenously.[2][3] The activated form, this compound, is the metabolically active intermediate, primed for incorporation into complex lipids or participation in various cellular processes.

VLC-PUFAs are found in high concentrations in specialized tissues such as the retina, brain, and testes.[4][5] Their presence is crucial for the structure and function of photoreceptor cells in the retina.[5] A decline in VLC-PUFA levels has been associated with retinal diseases like Stargardt's disease and age-related macular degeneration (AMD).[1][6] Understanding the biological role of specific VLC-PUFA-CoAs like the one discussed in this guide is paramount for developing novel therapeutic strategies for these debilitating conditions.

Proposed Biosynthesis of this compound

The biosynthesis of VLC-PUFAs is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. The key enzyme responsible for the elongation of very-long-chain fatty acids is ELOVL4.[7][8] The proposed pathway for the synthesis of this compound likely starts from dietary essential fatty acids like linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3).

The pathway involves the following key enzymatic steps:

-

Desaturation: Introduction of double bonds by fatty acid desaturases (FADS).

-

Elongation: Stepwise addition of two-carbon units by ELOVL enzymes.[5]

The final product, a C24:7 fatty acid, is then activated to its CoA thioester by an acyl-CoA synthetase.

Caption: Proposed biosynthetic pathway of this compound.

Inferred Biological Functions

As the activated form of a VLC-PUFA, this compound is presumed to have several critical biological functions:

-

Incorporation into Complex Lipids: VLC-PUFA-CoAs are substrates for the synthesis of various complex lipids. In the retina, they are predominantly found at the sn-1 position of phosphatidylcholines, with docosahexaenoic acid (DHA) often at the sn-2 position.[3] This unique lipid composition is thought to be vital for the high fluidity and curvature of photoreceptor disc membranes, which is essential for the visual cycle.[6] In other tissues, they can be incorporated into sphingolipids and ceramides.[9]

-

Modulation of Membrane Properties: The presence of VLC-PUFAs in membranes influences their biophysical properties, including fluidity, thickness, and permeability. These properties are critical for the function of membrane-bound proteins, such as rhodopsin in photoreceptor cells.

-

Precursor for Signaling Molecules: VLC-PUFAs can be precursors to a novel class of signaling molecules called elovanoids. These molecules have been shown to have neuroprotective and pro-survival effects in retinal cells.[7]

-

Regulation of Gene Expression: Fatty acyl-CoAs can act as signaling molecules themselves, influencing transcription factor activity and regulating the expression of genes involved in lipid metabolism.

References

- 1. Role of VLC-PUFAs in Retinal and Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aocs.org [aocs.org]

- 4. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the Impact of Polyunsaturated Fatty Acids on Age-Related Macular Degeneration: A Review [mdpi.com]

- 7. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 8. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Disclaimer: The metabolic pathway of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is not well-documented in publicly available scientific literature. This guide provides a scientifically inferred pathway based on the established metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of molecules to which it belongs.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with carbon chains of 24 or more carbons and multiple double bonds. These molecules are not typically obtained from dietary sources and must be synthesized endogenously from shorter-chain precursors.[1][2] VLC-PUFAs are found in low concentrations but play crucial roles in the structure and function of specific tissues, including the retina, brain, and testes.[1][3] The compound of interest, this compound, is a C24 fatty acyl-CoA with seven double bonds. Its nomenclature, specifically the "(2E)" trans double bond at the second carbon, strongly suggests it is an intermediate in the β-oxidation (degradation) pathway of a longer-chain VLC-PUFA.

This technical guide will delineate the probable metabolic context of this molecule, covering its likely biosynthesis from shorter-chain PUFAs and its generation during the degradation of a larger precursor. It will also present relevant quantitative data from related molecules, detailed experimental protocols for analysis, and the broader functional and signaling roles of VLC-PUFAs.

Core Metabolic Pathways

The metabolism of VLC-PUFAs involves two main processes: biosynthesis through elongation and desaturation in the endoplasmic reticulum, and degradation via β-oxidation primarily in peroxisomes.[1][4]

Inferred Biosynthesis of a C26 Precursor

VLC-PUFAs are synthesized from essential fatty acids like α-linolenic acid (18:3n-3) through a series of reactions catalyzed by elongase and desaturase enzymes.[1] The key enzyme for extending fatty acids beyond 22 carbons is Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4).[1][5] A plausible precursor to the molecule of interest could be a C26:7 fatty acid, synthesized from docosahexaenoic acid (DHA, 22:6n-3).

The biosynthesis pathway involves a four-step cycle for each two-carbon addition:

-

Condensation: The rate-limiting step, catalyzed by an ELOVL enzyme (e.g., ELOVL4), condenses the acyl-CoA with malonyl-CoA.[1]

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.[1]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase removes a water molecule.[5]

-

Reduction: An enoyl-CoA reductase reduces the double bond to form the elongated, saturated acyl-CoA.[5]

Desaturase enzymes (e.g., FADS2) introduce additional double bonds.[6][7]

Inferred Degradation Pathway (Peroxisomal β-Oxidation)

VLC-PUFAs are too long to be metabolized in mitochondria and are initially broken down in peroxisomes.[4][8] The "(2E)" configuration of the target molecule is characteristic of the first intermediate in a β-oxidation cycle.[9] Therefore, this compound is likely generated from a longer C26 precursor.

The peroxisomal β-oxidation pathway consists of four main steps:

-

Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) introduces a trans-2-double bond, producing FADH₂, which reacts with oxygen to form hydrogen peroxide (H₂O₂).[4] This step would convert the C26 precursor into the molecule of interest.

-

Hydration: A bifunctional enzyme (e.g., EHHADH or HSD17B4) adds water across the double bond.[10]

-

Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group, producing NADH.[10]

-

Thiolysis: A thiolase enzyme cleaves the molecule, releasing acetyl-CoA and a shortened (C24) acyl-CoA.[4]

Because the starting material is a polyunsaturated fatty acid, auxiliary enzymes would be required in subsequent cycles to handle the pre-existing cis-double bonds.

Quantitative Data Presentation

Direct quantitative data for this compound are unavailable. However, studies on related VLC-PUFAs and their metabolic enzymes provide a framework for the types of quantitative measurements essential for characterizing this pathway.

Table 1: Enzyme Kinetic Parameters for Related Fatty Acid Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue |

|---|---|---|---|---|

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (16:0-CoA) | ~20-50 | 6.95 ± 0.42[11] | Human Lymphocytes[11] |

| Acyl-CoA Oxidase (ACOX) | Palmitoyl-CoA (16:0-CoA) | ~10-30 | Variable | Rat Liver Peroxisomes |

| Carnitine Palmitoyltransferase 1 (CPT1) | Palmitoyl-CoA (16:0-CoA) | ~25-60 | Variable | Rat Liver Mitochondria |

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

| Acyl-CoA Species | Concentration (pmol/mg tissue) | Tissue | Method |

|---|---|---|---|

| Palmitoyl-CoA (16:0-CoA) | 10 - 50 | Rat Liver | LC-MS/MS[12] |

| Oleoyl-CoA (18:1-CoA) | 5 - 30 | Rat Liver | LC-MS/MS[12] |

| Linoleoyl-CoA (18:2-CoA) | 2 - 15 | Rat Liver | LC-MS/MS[12] |

| Palmitoyl-CoA (16:0-CoA) | ~4.5 | Human Muscle | UPLC/MS/MS[13] |

| Oleoyl-CoA (18:1-CoA) | ~3.0 | Human Muscle | UPLC/MS/MS[13] |

Note: These values are illustrative and can vary significantly based on physiological conditions and analytical methods.

Experimental Protocols

Studying the metabolism of VLC-PUFA-CoAs requires specialized techniques for extraction and analysis due to their low abundance and amphipathic nature.

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from methods for extracting long-chain acyl-CoAs for LC-MS/MS analysis.[12][14]

-

Tissue Homogenization:

-

Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately after collection to quench metabolic activity.

-

Homogenize the frozen tissue in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA) or a 2:1 (v/v) chloroform:methanol mixture.[14][15]

-

Include an internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA) in the homogenization buffer for quantification.[13]

-

-

Lipid Extraction & Deproteinization:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with an aqueous buffer (e.g., 2% ammonium hydroxide) to remove polar impurities.

-

Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol with 2% ammonium hydroxide).

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoA species.[16][17][18]

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase A: Water with an additive to improve peak shape and ionization (e.g., 0.1% ammonium hydroxide).[12]

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-

Gradient: Run a gradient from a low to high percentage of Mobile Phase B to elute acyl-CoAs based on their chain length and hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive electrospray ionization (ESI) mode.

-

Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[14]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion (507 Da).[12][16]

-

-

Quantification:

-

Generate a standard curve using authentic standards of known concentrations.

-

Calculate the concentration of the target acyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Signaling Pathways and Functional Context

VLC-PUFAs are not major energy sources but are critical structural components of membranes in specialized cells. Their unique physical properties are thought to influence membrane fluidity, curvature, and the function of embedded proteins.[1]

-

Retinal Photoreceptors: VLC-PUFAs are highly enriched in the phosphatidylcholine of photoreceptor outer segment membranes, where they may play a role in the high membrane curvature of discs and in visual signaling processes.[1][5]

-

Sperm and Testes: In sperm, VLC-PUFAs are found in sphingomyelin and ceramides and are essential for fertility.[1][3]

-

Brain: These fatty acids are components of brain phospholipids and sphingolipids, with levels changing during development, suggesting a role in myelination and neuronal function.[1][19]

Disease Relevance: Dysregulation of VLC-PUFA metabolism is linked to several inherited diseases:

-

Stargardt-like Macular Dystrophy (STGD3): Caused by mutations in the ELOVL4 gene, leading to a deficiency of VLC-PUFAs and subsequent retinal degeneration.[3]

-

Zellweger Spectrum Disorders: These are peroxisomal biogenesis disorders where the inability to perform peroxisomal β-oxidation leads to a toxic accumulation of VLC-PUFAs in tissues and plasma.[4][5]

References

- 1. aocs.org [aocs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]

- 11. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]

- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. daneshyari.com [daneshyari.com]

- 19. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical metabolic pathway in mammals, particularly in specialized tissues such as the retina, brain, and testes. While the synthesis of C24:6n-3 (tetracosahexaenoic acid) is relatively well-documented as part of the Sprecher pathway, the existence and biosynthesis of a C24:7 fatty acid, specifically (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid, and its corresponding CoA thioester, remain largely uncharacterized in mammalian systems. This technical guide provides a comprehensive overview of the known enzymatic steps and regulatory mechanisms involved in the biosynthesis of C24 VLC-PUFAs, and extrapolates a hypothetical pathway for the formation of the titular C24:7 enoyl-CoA. This document synthesizes current literature, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in lipid biology and drug development.

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are crucial components of membrane lipids in specific mammalian tissues. Their unique structures contribute to the specialized functions of these membranes. The biosynthesis of these fatty acids is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. While the pathway for the synthesis of docosahexaenoic acid (DHA, 22:6n-3) via its C24 precursor is established, the potential for further modification to a hepta-unsaturated C24 fatty acid is an area of active investigation. The specific isomer, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, presents an additional layer of complexity with its trans double bond at the C-2 position, a feature less common in endogenously synthesized mammalian fatty acids.

The Established Pathway: Biosynthesis of C24:6n-3-CoA

The biosynthesis of the immediate precursor to the hypothetical C24:7-CoA is a part of the well-established Sprecher pathway for DHA synthesis. This pathway involves the elongation and desaturation of shorter-chain omega-3 fatty acids.

Key Enzymes and Reactions

The primary enzymes involved in the synthesis of C24:6n-3-CoA are:

-

Acyl-CoA Synthetase (e.g., ACSL6): Activates fatty acids by converting them into their CoA thioesters, a prerequisite for their participation in metabolic pathways. ACSL6 has a preference for long-chain polyunsaturated fatty acids like DHA.[1][2]

-

Elongase (ELOVL4): Responsible for the elongation of fatty acid chains. ELOVL4 is particularly crucial for the synthesis of VLC-PUFAs, catalyzing the extension of fatty acids beyond C22.[3][4][5][6]

-

Fatty Acid Desaturase (FADS2/Δ6-Desaturase): Introduces double bonds into the fatty acid chain. FADS2 is known to act on both C18 and C24 substrates.[7][8]

-

Enzymes of the Elongation Cycle: Following the initial condensation step by ELOVL4, a series of reduction and dehydration reactions are carried out by 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TER) to complete the two-carbon addition.[1]

The pathway initiates with the elongation of docosahexaenoic acid (DHA, 22:6n-3) to tetracosahexaenoic acid (24:6n-3).

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes involved in VLC-PUFA biosynthesis are crucial for understanding the pathway's efficiency and regulation. While comprehensive data is not available for all enzymes, some parameters have been reported.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Organism/System |

| ACSL6 (variant 2) | Docosahexaenoic Acid (DHA) | 2.6 | 13.7 | Human (recombinant) |

| Oleic Acid | 13.2 | 21.5 | Human (recombinant) | |

| Arachidonic Acid | 10.5 | 6.8 | Human (recombinant) | |

| FADS2 (Δ6-Desaturase) | α-Linolenic Acid (18:3n-3) | ~15-30 | - | Rat liver microsomes |

| Tetracosapentaenoic Acid (24:5n-3) | - | - | Rat (expressed in COS-7 cells)[4] |

Note: Kinetic data for ELOVL4 remains largely unquantified in the literature.

A Hypothetical Pathway for this compound Biosynthesis

The formation of the titular C24:7 enoyl-CoA from the known C24:6n-3-CoA would require two key enzymatic steps for which direct evidence in mammals is currently lacking: a novel desaturation and the formation of a trans double bond at the C-2 position.

Hypothetical Desaturation of C24:6n-3-CoA

The conversion of C24:6n-3-CoA to a C24:7-CoA would necessitate the action of a desaturase capable of introducing a seventh double bond. The position of this new double bond would determine the final structure. Given the existing double bonds in C24:6n-3 (at positions 6, 9, 12, 15, 18, and 21, assuming synthesis from DHA), a new desaturation would likely occur towards the carboxyl end. While FADS2 is known to have broad substrate specificity, its activity on C24:6n-3 has not been reported. It is plausible that an as-yet-unidentified desaturase or a known desaturase with uncharacterized activity could perform this step.

The Origin of the 2-trans Double Bond

The presence of a trans double bond at the C-2 position is a significant feature. One plausible mechanism for its formation involves the enzyme trans-2-enoyl-CoA reductase (TER) .[3][4][5] This enzyme is a component of the fatty acid elongation cycle and is responsible for reducing the trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA. It is conceivable that under certain metabolic conditions or with a highly unsaturated substrate, the reduction by TER could be incomplete or bypassed, leaving the trans double bond in the final elongated product. This would imply that the formation of the C24 fatty acid itself, rather than a subsequent isomerization, introduces this feature.

Regulation of VLC-PUFA Biosynthesis

The biosynthesis of VLC-PUFAs is tightly regulated at the transcriptional level, primarily by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) .[9][10][11][12][13]

-

SREBP-1c: Activated by insulin, SREBP-1c is a master regulator of lipogenesis, inducing the expression of genes involved in fatty acid synthesis, including ELOVL and FADS genes.

-

ChREBP: Activated by glucose, ChREBP also upregulates the expression of lipogenic enzymes, working in concert with SREBP-1c to coordinate fatty acid synthesis in response to carbohydrate intake.

Polyunsaturated fatty acids themselves can act as feedback inhibitors, suppressing the activity of SREBP-1c and ChREBP, thus downregulating their own synthesis.[10]

Experimental Protocols

Analysis of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of total fatty acids from biological samples.

Materials:

-

Biological sample (e.g., tissue homogenate, cultured cells)

-

Internal standard (e.g., C17:0 or a deuterated VLC-PUFA)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

14% Boron trifluoride in methanol (BF3-methanol) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a highly polar cyanopropyl-based column)

Procedure:

-

Homogenization and Lipid Extraction:

-

Homogenize the tissue sample in a suitable buffer.

-

Add a known amount of internal standard.

-

Extract total lipids using the Folch method: add chloroform:methanol (2:1), vortex thoroughly, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic HCl or BF3-methanol and heat at 100°C for 1 hour to transesterify the fatty acids.

-

Cool the sample and add water and hexane. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with saturated NaCl solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the FAME extract under nitrogen.

-

Inject an aliquot into the GC-MS.

-

Use a temperature program that allows for the separation of VLC-PUFAs.

-

Identify FAMEs based on their retention times and mass spectra compared to known standards.

-

Quantify the fatty acids by comparing their peak areas to that of the internal standard.

-

In Vitro Fatty Acid Elongase Activity Assay

This assay measures the activity of elongase enzymes, such as ELOVL4, in microsomal preparations.

Materials:

-

Microsomal fraction isolated from tissues or cells expressing the elongase of interest.

-

Fatty acyl-CoA substrate (e.g., C22:6-CoA or C24:5-CoA).

-

[2-14C]Malonyl-CoA.

-

NADPH and NADH.

-

Reaction buffer (e.g., phosphate buffer, pH 7.4).

-

Reagents for stopping the reaction and extracting fatty acids (as in the GC-MS protocol).

-

Thin-layer chromatography (TLC) system or HPLC for separating the radiolabeled products.

-

Scintillation counter or phosphorimager.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, NADH, and the fatty acyl-CoA substrate.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding the microsomal protein and [2-14C]malonyl-CoA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a strong acid or base.

-

Saponify the lipids and extract the fatty acids.

-

-

Analysis:

-

Separate the fatty acid products by TLC or HPLC.

-

Quantify the incorporation of radiolabel into the elongated fatty acid product using a scintillation counter or phosphorimager.

-

Conclusion and Future Directions

The biosynthesis of this compound in mammals remains a topic of speculation, with no direct evidence for its endogenous production. However, by understanding the established pathways of VLC-PUFA biosynthesis, particularly the roles of ELOVL4 and FADS2, we can propose a hypothetical route for its formation. Key to confirming this pathway will be the identification of a desaturase capable of acting on C24:6n-3 and elucidating the mechanism behind the formation of the 2-trans double bond. The development of advanced lipidomics techniques will be instrumental in detecting and quantifying such rare fatty acids in biological systems. For drug development professionals, a deeper understanding of this pathway could open new avenues for targeting diseases associated with aberrant VLC-PUFA metabolism. Further research, including kinetic characterization of ELOVL4 and the search for novel desaturase activities, is essential to fully unravel the complexities of VLC-PUFA biosynthesis in mammals.

References

- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 2. ELOVL4 - Wikipedia [en.wikipedia.org]

- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alternative fatty acid desaturation pathways revealed by deep profiling of total fatty acids in RAW 264.7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. gcms.cz [gcms.cz]

- 9. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Very-Long-Chain Polyunsaturated Fatty Acid Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the specific enoyl-CoA intermediate, (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, within the broader context of fatty acid elongation. While direct literature on this precise molecule is sparse, its structure strongly indicates its position as a key intermediate in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of lipids crucial for various physiological functions, particularly in the brain and retina. This document outlines the inferred biochemical pathway, the enzymes involved, quantitative data on related processes, and detailed experimental protocols for studying its metabolism.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a cyclical four-step process that occurs primarily in the endoplasmic reticulum, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[1] This process is essential for generating a diverse array of fatty acids that differ in chain length and degree of unsaturation.[1] The synthesis of VLC-PUFAs, fatty acids with 22 or more carbons, is of particular interest due to their roles in membrane structure, cellular signaling, and as precursors to potent lipid mediators.[2][3]

The four core reactions in each elongation cycle are:

-

Condensation: A 3-ketoacyl-CoA synthase, also known as an elongase (ELOVL), catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step of the elongation cycle.[4][5]

-

Reduction: A 3-ketoacyl-CoA reductase (KAR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, utilizing NADPH as a reducing agent.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water from the 3-hydroxyacyl-CoA to create a trans-2-enoyl-CoA intermediate.[6][7]

-

Reduction: A trans-2-enoyl-CoA reductase (TECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate, using NADPH as the reductant.[8][9]

The Inferred Role of this compound

The molecule this compound is a C24:7 fatty acyl-CoA. The "2E" designation indicates a trans double bond at the second carbon, which is the hallmark of the trans-2-enoyl-CoA intermediate in the third step of the fatty acid elongation cycle. The remaining cis ("Z") double bonds suggest its origin from a highly unsaturated C22 precursor.

Based on this structure, it is inferred that this molecule is an intermediate in the elongation of a C22:6 polyunsaturated fatty acid, such as docosahexaenoic acid (DHA; 22:6n-3), to a C24:7 fatty acid. This elongated C24:7 fatty acid can then be further metabolized, for instance, by desaturation or another round of elongation.

The proposed pathway involving this intermediate is critical for the synthesis of VLC-PUFAs, which are highly enriched in specific tissues like the retina and brain and are implicated in neuronal function and protection.[3]

Signaling Pathways and Enzymology

The synthesis of this compound is an integral part of the fatty acid elongation machinery. The key enzymes involved are the ELOVL family of elongases, 3-hydroxyacyl-CoA dehydratases, and trans-2,3-enoyl-CoA reductases.

ELOVL Family of Elongases

The ELOVL family consists of seven members in mammals (ELOVL1-7), each with distinct substrate specificities.[4] The elongation of polyunsaturated fatty acids is primarily carried out by ELOVL2, ELOVL4, and ELOVL5.[9]

-

ELOVL2 is crucial for the elongation of C20 and C22 PUFAs, making it a likely candidate for the initial condensation step leading to the C24 backbone of the molecule .[11][12]

-

ELOVL4 is specialized in the synthesis of VLC-PUFAs, particularly those with chain lengths of C28 and longer, and can elongate precursors such as C26 fatty acids.[2][3][6]

The initial step in the formation of the C24 precursor to our molecule of interest is likely catalyzed by ELOVL2, which elongates a C22:6-CoA to a C24:6-CoA. Subsequent desaturation would yield a C24:7-CoA, which then enters the next elongation cycle.

Caption: Inferred pathway of VLC-PUFA elongation.

Quantitative Data

| Enzyme | Substrate(s) | Organism/System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| ELOVL5 | γ-linolenic acid (18:3n-6) | Mouse liver microsomes | ~15 | ~1500 | [13] |

| Arachidonic acid (20:4n-6) | Mouse liver microsomes | ~25 | ~800 | [13] | |

| ELOVL2 | Eicosapentaenoic acid (20:5n-3) | Human, expressed in yeast | ~50 | Not reported | [11] |

| Docosapentaenoic acid (22:5n-3) | Human, expressed in yeast | ~40 | Not reported | [11] | |

| Yeast Elongase | Lauroyl-CoA (12:0) | Saccharomyces cerevisiae | 50 | Not reported | [14] |

| Malonyl-CoA | Saccharomyces cerevisiae | 130 | Not reported | [14] |

Note: These values are indicative and can vary significantly based on the experimental conditions, such as the source of the enzyme and the assay method.

Experimental Protocols

Investigating the metabolism of this compound requires robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of a radiolabeled two-carbon donor (e.g., [14C]malonyl-CoA) into a fatty acyl-CoA substrate by a source of elongase activity, such as liver microsomes or recombinant ELOVL proteins.

Materials:

-

Enzyme Source: Liver microsomes isolated from rodents or cells overexpressing a specific ELOVL enzyme.

-

Substrates: (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexa-6,9,12,15,18,21-enoyl-CoA (the precursor to the trans-2-enoyl-CoA intermediate), [14C]malonyl-CoA.

-

Cofactors: NADPH, ATP, Coenzyme A.

-

Buffers: Potassium phosphate buffer (pH 7.4), reaction termination solution (e.g., aqueous KOH), acidification solution (e.g., HCl or H2SO4).

-

Extraction Solvent: Hexane or hexane/isopropanol mixture.

-

Scintillation fluid and counter.

Protocol:

-

Enzyme Preparation: Isolate microsomes from tissues or cells by differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, ATP, Coenzyme A, NADPH, and the fatty acyl-CoA substrate.

-

Initiation: Start the reaction by adding the enzyme source (microsomes or recombinant protein) and [14C]malonyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat at 65°C for 1 hour to hydrolyze the acyl-CoA to free fatty acids.

-

Acidification: Acidify the reaction mixture to protonate the free fatty acids.

-

Extraction: Extract the radiolabeled fatty acids with an organic solvent (e.g., hexane).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

Caption: Workflow for in vitro fatty acid elongation assay.

Product Analysis by Mass Spectrometry

To identify and quantify the specific fatty acid products, including the elongated C24:7 fatty acid, mass spectrometry is the method of choice.

Protocol Outline:

-

Sample Preparation: Following the in vitro elongation assay (using non-radioactive malonyl-CoA), extract the total lipids.

-

Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl).

-

GC-MS Analysis: Separate the FAMEs by gas chromatography based on their volatility and chain length. The mass spectrometer will fragment the FAMEs, and the resulting fragmentation pattern can be used to identify the specific fatty acid.

-

LC-MS/MS Analysis: For more detailed structural information, particularly on the position of double bonds, liquid chromatography-tandem mass spectrometry can be employed. This technique separates the fatty acids (or their derivatives) by liquid chromatography, and the mass spectrometer can be used to select and fragment specific ions to elucidate their structure.[15]

Conclusion

This compound, by inference from its chemical structure, is a transient but critical intermediate in the biosynthesis of C24 and longer very-long-chain polyunsaturated fatty acids. Its formation and subsequent reduction are central to the cyclical elongation process that generates the lipid diversity essential for cellular function. Understanding the enzymes that metabolize this intermediate, such as members of the ELOVL family, and the factors that regulate their activity, is paramount for developing therapeutic strategies for diseases associated with aberrant VLC-PUFA metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the precise role and significance of this and related molecules in health and disease.

References

- 1. Mammalian fatty acid elongases. | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. uniprot.org [uniprot.org]

- 9. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA and Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are critical components of cellular membranes and play pivotal roles in signal transduction, cell-cell recognition, and apoptosis. The diversity and function of sphingolipids are largely determined by the length and saturation of their N-acyl chains. Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, are particularly important constituents of complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. The biosynthesis of these VLCFAs is a multi-step enzymatic process, and a key intermediate in this pathway is (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA. This technical guide provides an in-depth exploration of the role of this specific very-long-chain polyunsaturated fatty acyl-CoA in sphingolipid metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in this field.

The Role of this compound in VLCFA Elongation

This compound is a crucial intermediate in the final step of the fatty acid elongation cycle that produces very-long-chain fatty acids. This cycle, occurring in the endoplasmic reticulum, involves four key enzymatic reactions: condensation, reduction, dehydration, and a final reduction. The molecule of interest, with its characteristic trans-2 double bond, is the substrate for the final reductive step catalyzed by trans-2-enoyl-CoA reductase (TECR) . This enzyme reduces the trans-2 double bond to a saturated carbon-carbon bond, yielding the final elongated acyl-CoA, which in this case would be (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA. This newly synthesized VLCFA-CoA is then available for incorporation into the ceramide backbone by ceramide synthases (CerS).

Disruptions in the function of TECR can lead to an altered sphingolipid profile, highlighting the critical role of this enzymatic step in maintaining cellular lipid homeostasis.

Quantitative Impact on Sphingolipid Composition

While direct quantitative data for the effect of this compound on sphingolipid profiles is limited, studies on the enzymes involved in VLCFA synthesis provide valuable insights. Genetic modulation of fatty acid elongases (ELOVLs) and ceramide synthases (CerS) has demonstrated a significant impact on the acyl chain composition of sphingolipids.

| Cell/Tissue Type | Genetic Modification | Key Sphingolipid Changes | Reference |

| Mouse Epidermis | Elovl1 Knockout | Decreased levels of ceramides with ≥C26 fatty acids; Increased levels of ceramides with ≤C24 fatty acids. | [1] |

| Human Fibroblasts (X-ALD) | ABCD1 Mutation | Accumulation of glycosphingolipids containing C25 and C26 VLCFAs. | [2] |

| MCF-7 Breast Cancer Cells | CerS2 siRNA Knockdown | Decreased very-long-chain (C22-C24) ceramides; Increased long-chain (C16-C18) and medium-long-chain sphingolipids. | [3] |

| MCF-7 Breast Cancer Cells | CerS6 siRNA Knockdown | Decreased C16:0-ceramide; Increased non-C16:0 sphingolipids. | [3] |

| Mouse Heart (Hypoxia) | Chronic Hypoxia | Significant decrease in N-arachidoyl-D-erythro-sphingosine (C20-Cer) in the right ventricle. | [4] |

Signaling and Metabolic Pathways

The synthesis of VLCFAs and their incorporation into sphingolipids is a fundamental metabolic process rather than a classical signaling pathway. The availability of this compound directly influences the pool of VLCFA-CoAs that can be utilized by ceramide synthases.

Experimental Protocols

Lipid Extraction from Cultured Cells or Tissues

This protocol is a modification of the Bligh and Dyer method for the extraction of total lipids.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Glass tubes with Teflon-lined caps

-

Centrifuge

Procedure:

-

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation (500 x g for 5 min at 4°C). For suspension cells, pellet directly from the culture medium. For tissues, homogenize a known weight of tissue in PBS.

-

Solvent Addition: To the cell or tissue pellet, add 1 ml of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

-

Phase Separation: Add 0.33 ml of chloroform and vortex for 30 seconds. Then, add 0.33 ml of 0.9% NaCl and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

-

Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

Quantification of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of sphingolipid species.

Materials:

-

Lipid extract (from Protocol 1)

-

Internal standards for each sphingolipid class (e.g., C17-ceramide, C17-sphingomyelin)

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid, ammonium formate)

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTRAP).

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol:chloroform, 9:1, v/v). Add a known amount of internal standard mixture.

-

Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). Use a gradient elution program with mobile phases typically consisting of acetonitrile/water or methanol/water with additives like formic acid and ammonium formate to achieve separation of different sphingolipid species.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. For each sphingolipid species and internal standard, specific precursor-to-product ion transitions are monitored.

-

Ceramides: Precursor ion scanning for the sphingoid base fragment (e.g., m/z 264.2 for d18:1 sphingosine) or specific MRM transitions for each acyl chain length.

-

Sphingomyelins: Precursor ion scanning for the phosphocholine headgroup fragment (m/z 184.1).

-

-

Data Analysis: Integrate the peak areas for each sphingolipid species and its corresponding internal standard. Calculate the concentration of each analyte based on the ratio of its peak area to that of the internal standard and by referring to a calibration curve generated with known amounts of synthetic standards.

In Vitro Assay for Trans-2-Enoyl-CoA Reductase (TECR) Activity

This protocol is a conceptual outline for measuring TECR activity using a polyunsaturated substrate. The synthesis of this compound would be a prerequisite and likely involve multi-step organic synthesis from a suitable polyunsaturated fatty acid precursor.

Materials:

-

Cell or tissue homogenate containing TECR (e.g., from cells overexpressing the enzyme)

-

This compound (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Quenching solution (e.g., acidic solution)

-

Solvents for extraction (e.g., hexane, isopropanol)

-

LC-MS/MS system for product quantification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the cell/tissue homogenate. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding the substrate, this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solution.

-

Product Extraction: Extract the lipid products (the elongated acyl-CoA) from the reaction mixture using an appropriate organic solvent extraction method.

-

Quantification: Analyze the extracted product by LC-MS/MS to determine the amount of (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA formed.

-

Calculate Activity: Express the enzyme activity as the amount of product formed per unit time per amount of protein.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of very-long-chain fatty acids destined for incorporation into sphingolipids. The enzymatic conversion of this molecule by trans-2-enoyl-CoA reductase is a critical control point in determining the acyl chain composition of ceramides and other complex sphingolipids. Understanding the regulation of this step and its impact on the sphingolipidome is essential for elucidating the roles of these lipids in health and disease. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate relationship between VLCFA metabolism and sphingolipid biology, paving the way for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Impaired Epidermal Permeability Barrier in Mice Lacking Elovl1, the Gene Responsible for Very-Long-Chain Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of total ceramide and constituent ceramide species in the acutely and chronically hypoxic mouse heart at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA in Retinal Lipid Metabolism: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a key intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) in the retina. This document is intended for researchers, scientists, and drug development professionals working in the fields of ophthalmology, lipid biochemistry, and neurobiology.

Executive Summary

The vertebrate retina is uniquely enriched with very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms.[1] These lipids are critical for the structure and function of photoreceptor membranes. The biosynthesis of these vital lipids occurs through a cyclical elongation process within the endoplasmic reticulum. This guide focuses on a specific, transient intermediate in this pathway: this compound. While not a final, stable component of retinal membranes, its formation and subsequent reduction are a crucial step in the synthesis of C24 and longer VLC-PUFAs. Understanding this pathway is paramount, as defects in the enzyme ELOVL4, which initiates this process, lead to Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration.[2]

The VLC-PUFA Elongation Cycle in the Retina

VLC-PUFAs are synthesized de novo within the retina from shorter long-chain PUFA precursors, such as eicosapentaenoic acid (EPA). The elongation process is a four-step cycle that adds two carbons to the fatty acyl chain in each round.

The key enzymes involved in this pathway are:

-

ELOVL4 (Elongation of Very-Long-Chain Fatty Acids 4): This is the rate-limiting condensing enzyme that initiates the cycle. It is highly expressed in photoreceptor cells.

-

KAR (β-ketoacyl-CoA reductase): Catalyzes the first reduction step.

-

HACD (3-hydroxyacyl-CoA dehydratase): Performs the dehydration step.

-

TER (trans-2-enoyl-CoA reductase): Catalyzes the final reduction step of the cycle.

The subject of this guide, This compound , is the specific substrate for the TER enzyme in the synthesis of a C24:7 VLC-PUFA. Its defining "2E" (trans) double bond is created during the dehydration step and is subsequently reduced by TER to form the fully saturated acyl chain at that position.

Figure 1. Biosynthesis pathway of VLC-PUFAs in the retina.

Data Presentation: Abundance of Final VLC-PUFA Products

As a transient intermediate, this compound is not present in significant amounts in retinal tissue at steady state. However, the abundance of its downstream products, the stable VLC-PUFAs incorporated into phospholipids, has been quantified. These VLC-PUFAs are almost exclusively found at the sn-1 position of phosphatidylcholine (PC), with docosahexaenoic acid (DHA, 22:6n-3) at the sn-2 position.[2][3]

The following tables summarize the quantitative data of the final VLC-PUFA-containing PC species found in retinal tissues.

| Table 1: Composition of Major VLC-PUFA-Containing Phosphatidylcholine (PC) Species in Human Retina | |

| VLC-PC Species (sn-1/sn-2) | Relative Abundance (%) |

| PC 32:4 / 22:6 | Major |

| PC 32:5 / 22:6 | Major |

| PC 32:6 / 22:6 | Major |

| PC 34:4 / 22:6 | Major |

| PC 34:5 / 22:6 | Major |

| PC 34:6 / 22:6 | Major |

| PC 36:5 / 22:6 | Minor |

| PC 36:6 / 22:6 | Minor |

| Data adapted from studies on human donor retinas. "Major" and "Minor" designations reflect the predominant species identified.[2][3] |

| Table 2: Comparison of Total VLC-PUFA Content in Human and Mouse Retina | |

| Tissue Sample | Total VLC-PUFAs (% of Total Fatty Acids) |

| Human Macula (4mm punch) | ~0.25% |

| Human Peripheral Retina (4mm punch) | ~0.32% |

| Mouse Retina (single pair) | ~2.27% |

| This data highlights the significantly higher concentration of VLC-PUFAs in the mouse retina compared to the human retina.[4] |

Experimental Protocols

The identification and characterization of acyl-CoA intermediates and final VLC-PUFA products in the retina require sensitive and specific analytical techniques. The primary methodology is mass spectrometry coupled with liquid or gas chromatography.

Lipid Extraction from Retinal Tissue

A standard protocol for extracting total lipids from retinal tissue is the Folch method.

-

Homogenization: Dissected retinal tissue is homogenized in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing intact phospholipid species, including those containing VLC-PUFAs.

-

Chromatographic Separation: The lipid extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A normal-phase column is typically used to separate lipid classes.

-

Ionization: The eluting lipids are ionized, often using Electrospray Ionization (ESI). Analysis can be done in both positive and negative ion modes.

-

Mass Analysis (MS1): In positive ion mode, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is used to specifically detect PC species.

-

Fragmentation and Detection (MS/MS): Selected precursor ions are fragmented by collision-induced dissociation (CID). In negative ion mode, fragmentation of the [M-CH₃]⁻ ion of PC species yields carboxylate anions of the fatty acids at the sn-1 and sn-2 positions, allowing for their precise identification and positional assignment.[2][3]

Figure 2. Workflow for retinal lipid analysis.

Conclusion and Future Directions

The molecule this compound represents a critical, albeit transient, stage in the biosynthesis of unique VLC-PUFAs essential for retinal health. While its direct "discovery" as a stable lipid has not been a focal point of research, its existence is a necessary prerequisite for the formation of the C24+ lipids that are abundant in photoreceptor membranes. The elucidation of this pathway and the enzymes involved, particularly ELOVL4, has provided a direct molecular link to retinal diseases like STGD3.

Future research in this area, potentially for therapeutic development, could focus on:

-

Modulating the activity of the enzymes in the elongation pathway to enhance VLC-PUFA synthesis in disease states.

-

Developing highly sensitive mass spectrometry techniques to detect and quantify pathway intermediates in vivo to better understand metabolic flux.

-

Investigating the potential for dietary supplementation with synthetic VLC-PUFAs to bypass enzymatic defects.

This guide has synthesized the current understanding of this key metabolic pathway, providing a foundational resource for professionals dedicated to preserving and restoring vision.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 4. Comprehensive and sensitive quantification of long-chain and very long-chain polyunsaturated fatty acids in small samples of human and mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) derived from the metabolism of alpha-linolenic acid, an essential omega-3 fatty acid. Understanding the subcellular localization of this molecule is crucial for elucidating its physiological functions and its potential role in pathological processes. While direct experimental evidence for the specific localization of this acyl-CoA is not yet available in published literature, its metabolic pathway provides strong indications of its primary site of synthesis and accumulation. This guide outlines the hypothesized cellular localization of this compound, provides detailed experimental protocols for its empirical determination, and presents a framework for data interpretation.

Introduction and Hypothesized Cellular Localization

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are synthesized in the endoplasmic reticulum (ER). The elongation of fatty acid chains is carried out by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids). Specifically, ELOVL4 is responsible for the synthesis of VLC-PUFAs, which are fatty acids with a chain length greater than 24 carbons.[1][2] The synthesis process involves a series of four reactions that occur within the ER membrane, starting with the condensation of a fatty acyl-CoA with malonyl-CoA.[3][4]

Given that this compound is a VLC-PUFA-CoA, it is hypothesized to be synthesized in the endoplasmic reticulum . Consequently, the ER is predicted to be the primary site of its localization. From the ER, it may be channeled into various metabolic fates: incorporation into complex lipids such as phospholipids and triglycerides, or transport to other organelles.

Generalized Biosynthetic Pathway

The synthesis of VLC-PUFA-CoAs is a multi-step process localized to the endoplasmic reticulum, as depicted in the following diagram. This pathway illustrates the sequential elongation of a long-chain polyunsaturated fatty acid precursor.

Experimental Protocols for Determining Cellular Localization

To empirically determine the subcellular localization of this compound, a robust methodology combining subcellular fractionation with sensitive analytical techniques is required.

Experimental Workflow Overview

The overall workflow for determining the subcellular distribution of the target acyl-CoA is outlined below.

Detailed Methodologies

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol separates cellular organelles based on their size and density.

-

Cell Harvest: Culture cells of interest (e.g., hepatocytes, neuronal cells) to 80-90% confluency. Harvest cells by gentle scraping and centrifuge at 500 x g for 5 minutes at 4°C.

-

Homogenization: Wash the cell pellet with ice-cold PBS and resuspend in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors). Incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed, as monitored by microscopy.

-

Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Microsomal (ER) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomes (endoplasmic reticulum).

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

Note: Purity of each fraction should be validated by Western blotting for organelle-specific marker proteins.

Protocol 2: Acyl-CoA Extraction

-

Extraction: To each subcellular fraction, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex and Incubate: Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

-

Phase Separation: Add water to induce phase separation. Centrifuge at 2,000 x g for 10 minutes.

-

Collection: Collect the lower organic phase containing the lipids and acyl-CoAs.

-

Drying: Dry the extract under a stream of nitrogen.

Protocol 3: Acyl-CoA Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for quantifying low-abundance acyl-CoAs.[5][6][7]

-

Sample Preparation: Resuspend the dried extract in a suitable solvent (e.g., 50% methanol).

-

Chromatography: Inject the sample into a high-performance liquid chromatography (HPLC) system. Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detect and quantify the target acyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and one of its characteristic product ions.

-

Quantification: For absolute quantification, use a stable isotope-labeled internal standard of the analyte.

Protocol 4: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)

For the most accurate quantification, the generation of a stable isotope-labeled internal standard is recommended. The SILEC method is a powerful approach for this.[8][9][10]

-

Culture Medium: Culture cells in a medium where the standard pantothenate (Vitamin B5), a precursor of Coenzyme A, is replaced with a stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).

-

Cell Passaging: Passage the cells for a sufficient number of generations to ensure near-complete incorporation of the labeled pantothenate into the cellular Coenzyme A pool.

-

Standard Generation: The labeled cells can then be used to generate a complex mixture of stable isotope-labeled acyl-CoAs, which can be used as internal standards for the quantification of their unlabeled counterparts in experimental samples.

Data Presentation and Interpretation

Quantitative data obtained from LC-MS/MS analysis should be normalized to the protein content of each subcellular fraction and presented in a clear, tabular format. This allows for direct comparison of the acyl-CoA concentration across different cellular compartments.

Table 1: Hypothetical Subcellular Distribution of this compound

| Subcellular Fraction | Concentration (pmol/mg protein) | Percentage of Total Cellular Pool (%) |

| Nuclei | 1.5 ± 0.3 | 5 |

| Mitochondria | 3.0 ± 0.6 | 10 |

| Microsomes (ER) | 22.5 ± 4.5 | 75 |

| Cytosol | 3.0 ± 0.5 | 10 |

(Note: The data in this table is purely illustrative and should be replaced with experimental results.)

Based on the known biochemistry, it is anticipated that the highest concentration of this compound will be found in the microsomal (ER) fraction.

Conclusion

Determining the subcellular localization of this compound is a critical step in understanding its biological significance. While direct evidence is currently lacking, the established role of the endoplasmic reticulum in the synthesis of very-long-chain polyunsaturated fatty acids strongly suggests that this organelle is the primary site of its localization. The experimental framework provided in this guide, combining classical subcellular fractionation with advanced mass spectrometry techniques, offers a comprehensive strategy for researchers to empirically validate this hypothesis and quantify the distribution of this important molecule within the cell. Such data will be invaluable for constructing more complete models of lipid metabolism and its role in health and disease.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Precursor Fatty Acids of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the precursor fatty acids leading to the biosynthesis of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahepta-2,6,9,12,15,18,21-enoyl-CoA, a very long-chain polyunsaturated fatty acid (VLC-PUFA). This document details the biosynthetic pathways, key enzymes, and analytical methodologies for the quantification of these lipids. Furthermore, it explores the known and potential signaling roles of VLC-PUFAs, offering insights for researchers in lipidomics and drug development.

Introduction

Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of specific cell membranes and precursors to signaling molecules.[1] The specific molecule of interest, this compound, is a C24:7 n-3 fatty acyl-CoA. Its biosynthesis originates from essential dietary omega-3 fatty acids, primarily α-linolenic acid (ALA), and involves a series of elongation and desaturation steps. The enzyme family Elongation of Very Long-Chain Fatty Acids (ELOVL), particularly ELOVL4, plays a pivotal role in the final elongation steps to produce the C24 backbone.

Biosynthesis of Precursor Fatty Acids

The synthesis of this compound is a multi-step process occurring primarily in the endoplasmic reticulum. The pathway begins with the essential omega-3 fatty acid, α-linolenic acid (C18:3 n-3), and proceeds through a series of desaturation and elongation reactions to form docosahexaenoic acid (DHA, C22:6 n-3). DHA is then further elongated to produce very long-chain polyunsaturated fatty acids.

The immediate precursor to the C24:7 fatty acid is likely (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosahexaenoyl-CoA (C24:6 n-3).[2] This precursor is synthesized from DHA (C22:6 n-3) through a two-carbon elongation step catalyzed by an ELOVL enzyme, likely ELOVL4. Subsequently, a desaturase introduces a seventh double bond to form the C24:7 species.

Key Enzymes in the Biosynthetic Pathway

-

Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain. Δ5 and Δ6 desaturases are crucial for the synthesis of highly unsaturated fatty acids like EPA and DHA from their C18 precursors.

-

Elongation of Very Long-Chain Fatty Acids (ELOVL) Enzymes: This family of enzymes is responsible for the condensation of acyl-CoAs with malonyl-CoA, leading to the elongation of the fatty acid chain by two carbons. ELOVL4 is particularly important for the synthesis of VLC-PUFAs (≥C28).[3] While its preference is for substrates longer than C22, it can also elongate C20 and C22 PUFAs.[4][5]

Quantitative Data on Precursor Fatty Acids

Quantitative data on the tissue distribution of (2E,6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA is scarce in the literature. However, the distribution of its precursors, particularly DHA and other VLC-PUFAs, has been studied. These fatty acids are highly enriched in the retina, brain, and testes.

| Fatty Acid | Tissue | Concentration/Level | Reference |

| Docosahexaenoic acid (DHA, C22:6 n-3) | Mammalian Retina, Brain, Spermatozoa | High levels | [1] |

| Tetracosahexaenoic acid (C24:6 n-3) | Marine Organisms (Sea lilies, Brittle stars) | 4-10% of total fatty acids | [1] |

| Tetracosahexaenoic acid (C24:6 n-3) | Mammalian Retina, Brain, Spermatozoa | Detected at significant levels | [1] |

| C24:2 PUFA-containing ceramide | Mouse Spleen | Fourth most abundant ceramide species | [6] |

| C24:2 PUFA-containing ceramide | Mouse Small Intestine | High levels | [6] |

Experimental Protocols

Quantification of Very Long-Chain Fatty Acids in Tissues

This protocol outlines a general method for the quantification of total fatty acids in mammalian tissues using gas chromatography-flame ionization detection (GC-FID).[7][8]

Materials:

-

Tissue sample (frozen)

-

Cryogenic pulverizer

-

Methanol containing 0.01% butylated hydroxytoluene (BHT)

-

Hexane

-

Acetyl chloride

-

Internal standard (e.g., C17:0)

-

GC-FID system with a capillary column

Procedure:

-

Homogenization: Pulverize frozen tissue samples using a cryogenic pulverizer.

-

Lipid Extraction and Methylation (Direct Method):

-

To the pulverized tissue, add methanol with BHT, hexane, and acetyl chloride.

-

Incubate at 100°C for 1 hour to allow for simultaneous extraction and methylation of fatty acids to fatty acid methyl esters (FAMEs).

-

Add hexane and water, vortex, and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-FID Analysis:

-

Inject the FAMEs onto the GC column.

-

Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.

-

Quantify the individual FAMEs by comparing their peak areas to that of the internal standard.

-

In Vitro ELOVL4 Elongase Assay

This protocol describes a method to assess the enzymatic activity of ELOVL4 in vitro.[9]

Materials:

-

Microsomal fraction containing ELOVL4 (from transfected cells or tissue homogenates)

-

Fatty acyl-CoA substrate (e.g., C24:6-CoA)

-

[2-14C]Malonyl-CoA

-

NADPH and NADH

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction, fatty acyl-CoA substrate, [2-14C]Malonyl-CoA, NADPH, and NADH in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of aqueous HCl and methanol.

-

Extraction: Extract the fatty acids into an organic solvent (e.g., hexane).

-

Quantification: Measure the incorporation of radioactivity from [2-14C]Malonyl-CoA into the elongated fatty acid product using a scintillation counter.

Signaling Pathways and Biological Roles

The direct signaling roles of this compound are not yet well-defined. However, n-3 PUFAs, in general, are known to modulate various signaling pathways.

-

Anti-inflammatory Effects: n-3 PUFAs can be converted to specialized pro-resolving mediators (SPMs), such as resolvins, protectins, and maresins, which actively resolve inflammation.

-

Membrane Fluidity and Lipid Raft Composition: The incorporation of PUFAs into cell membranes can alter their fluidity and the composition of lipid rafts, which can, in turn, affect the localization and function of signaling proteins.[10]

-

Gene Expression: PUFAs and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to regulate the expression of genes involved in lipid metabolism and inflammation.

-

Estrogen Signaling: In breast cancer cells, n-3 PUFAs have been shown to shift estrogen signaling from a pro-survival to a pro-apoptotic pathway.[11]

Visualizations

Biosynthetic Pathway of this compound

References

- 1. hmdb.ca [hmdb.ca]

- 2. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | C45H70N7O17P3S | CID 56927909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Functional Characterization of Elovl4 Genes in Sparus aurata and Solea senegalensis Pointing to a Critical Role in Very Long-Chain (>C24) Fatty Acid Synthesis during Early Neural Development of Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography-Hydrogen Flame Ionization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]